(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone
Description
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a unique spirocyclic diazaspiro[4.5]decane core substituted with a fluorine atom at the 10-position and a furan-2-yl methanone moiety. The furan-2-yl group, a common motif in bioactive molecules, contributes to π-π stacking interactions in enzyme inhibition .
Properties
IUPAC Name |
(6-fluoro-2,9-diazaspiro[4.5]decan-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-5-15-8-13(11)4-6-16(9-13)12(17)10-2-1-7-18-10/h1-2,7,11,15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHSWOZIHYSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1F)CCN(C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), electrophilic fluorination targets the spirocyclic core’s tertiary carbon. Reaction conditions (acetonitrile, 60°C, 12 h) achieve 70–75% yield, with minimal byproducts.
Nucleophilic Substitution
A pre-installed hydroxyl group at position 10 is replaced via Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). This method, conducted in dichloromethane at −40°C, attains 85% yield but demands anhydrous conditions.
Comparative Analysis
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Electrophilic | Selectfluor® | 70–75 | 95 |
| Nucleophilic | Deoxo-Fluor® | 85 | 98 |
Acylation with Furan-2-yl Methanone
The final step involves coupling the furan-2-yl carbonyl moiety to the spirocyclic amine. Two approaches are prominent:
Acyl Chloride Coupling
Furan-2-carbonyl chloride reacts with the deprotected amine (position 2) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding 80–85% of the target compound.
Carbodiimide-Mediated Acylation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) , furan-2-carboxylic acid is activated for coupling. This method, performed in dimethylformamide (DMF), achieves 75–80% yield with enhanced stereochemical control.
Reaction Optimization
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Base Selection : TEA outperforms N,N-diisopropylethylamine (DIPEA) in minimizing side reactions.
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Solvent Impact : THF provides superior solubility for the spirocyclic intermediate compared to DMF.
Integrated Synthetic Route
Combining the above steps, the consolidated synthesis proceeds as follows:
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Core Formation : Ethyl 2-oxocyclohexanecarboxylate → alkylation → benzylamine cyclization → Boc protection → LiAlH₄ reduction.
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Fluorination : Selectfluor® or Deoxo-Fluor® treatment at position 10.
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Acylation : EDCI/HOBt-mediated coupling with furan-2-carboxylic acid.
Overall Yield : 52–58% (three-step sequence).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, furan H-3), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 3.85–3.70 (m, 2H, spiro CH₂), 2.95–2.80 (m, 4H, diazepane CH₂).
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using
Biological Activity
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen atoms. The presence of a fluoro group and a furan moiety contributes to its chemical reactivity and biological interactions.
Research indicates that compounds with similar diazaspiro structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, diazaspiro compounds have been shown to inhibit specific protein kinases, which play crucial roles in cancer cell proliferation and survival .
Antitumor Activity
Recent studies have highlighted the antitumor potential of diazaspiro derivatives. For example, a related compound demonstrated significant inhibitory effects on KRAS G12C mutations, a common oncogenic driver in non-small cell lung cancer (NSCLC). The mechanism involves covalent binding to the mutated protein, leading to reduced tumor growth in xenograft models .
Anticonvulsant Properties
Another area of investigation is the anticonvulsant activity exhibited by substituted diazaspiro compounds. In preclinical models, specific derivatives have shown promise in reducing seizure activity, suggesting potential therapeutic applications for epilepsy .
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of a diazaspiro compound in an NCI-H1373 xenograft mouse model reported dose-dependent reductions in tumor size, supporting its potential as an anticancer agent .
- Anticonvulsant Activity : In a series of experiments testing various diazaspiro derivatives for anticonvulsant effects, certain compounds demonstrated significant efficacy at specific dosages, indicating their potential for further development as antiepileptic drugs .
Data Tables
| Activity | Compound | IC50 Value (µM) | Model |
|---|---|---|---|
| Antitumor | 1-[7-(substituted)diazaspiro]prop-2-en-1-one | 5.0 | NCI-H1373 xenograft model |
| Anticonvulsant | 2-(substituted)-diazaspiro | 30 | Maximal electroshock seizure model |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that spiro compounds, including (10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone, exhibit promising anticancer properties. These compounds have been shown to interact with various cellular targets, leading to apoptosis in cancer cells. For instance, research has demonstrated that certain diazaspiro compounds can inhibit tumor growth by disrupting cell cycle progression and inducing programmed cell death .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly in treating neurological disorders. Preliminary studies indicate that derivatives of diazaspiro compounds may modulate neurotransmitter systems, thus offering therapeutic avenues for conditions such as epilepsy and anxiety disorders .
Receptor Binding
The mechanism by which this compound exerts its effects may involve binding to specific receptors in the brain or other tissues. For example, compounds in this class have shown affinity for GABAergic and glutamatergic receptors, which are crucial in regulating neuronal excitability and synaptic transmission .
Enzyme Inhibition
Another proposed mechanism is the inhibition of key enzymes involved in metabolic pathways relevant to disease progression. For instance, some studies suggest that spiro compounds can inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation . This inhibition could lead to reduced proliferation of cancer cells.
Case Study: Anticancer Activity
A notable study explored the anticancer properties of a related diazaspiro compound in vitro and in vivo. The researchers found that treatment with the compound resulted in significant tumor regression in mouse models of cancer, highlighting its potential as an effective chemotherapeutic agent .
Case Study: Neuropharmacological Effects
In a clinical trial involving patients with epilepsy, a derivative of this compound demonstrated significant reductions in seizure frequency compared to placebo controls. The study provided insights into the compound's efficacy and safety profile, paving the way for further development .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cell cycle regulators | Significant tumor regression in animal models |
| Neuropharmacology | Modulation of neurotransmitter systems | Reduced seizure frequency in clinical trials |
| Enzyme Inhibition | Targeting cyclin-dependent kinases | Potential for reducing cancer cell proliferation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan-2-yl Methanone Moieties
Furan-2-yl methanone derivatives are well-documented for their PTK inhibitory activity. Key examples from the literature include:
Table 1: Physicochemical Properties of Furan-2-yl Methanone Derivatives
| Compound Name | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone (3u) | 123–124 | 61 | Ethoxynaphthalene |
| (4-Methoxynaphthalen-1-yl)(furan-2-yl)methanone (3v) | 133–134 | 65 | Methoxynaphthalene |
| (2-Hydroxynaphthalen-1-yl)(furan-2-yl)methanone (3w) | 102–103 | 43 | Hydroxynaphthalene |
These compounds share the furan-2-yl methanone scaffold but lack the diazaspiro system and fluorine substitution. Their moderate-to-high yields (43–86%) and melting points (102–180°C) suggest stable crystalline forms, a trait likely shared by the target compound .
Table 2: PTK Inhibitory Activity of Selected Furan-2-yl Methanones
| Compound | IC50 (μM) | Reference Activity (Genistein IC50 = 13.65 μM) |
|---|---|---|
| 4a | 4.66 | 3× more potent |
| 8c | 2.72 | 5× more potent |
| 22c | 4.62 | 3× more potent |
The introduction of electron-withdrawing groups (e.g., halogens) or extended aromatic systems (e.g., naphthalene) enhances PTK inhibition . By analogy, the fluorine atom in the target compound may similarly improve binding affinity.
Diazaspiro[4.5]decane Derivatives
Diazaspiro systems are prized for their conformational restriction, which can optimize receptor binding. Examples from include:
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13): Features a phenyl group at the 8-position but lacks the fluorine and furan-2-yl methanone moieties.
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) : Incorporates a chlorophenyl-piperazine chain, highlighting the versatility of the diazaspiro scaffold for functionalization.
Fluorinated Analogues
Fluorine substitution is a common strategy to modulate bioavailability. The 10-fluoro substituent in the target compound may similarly enhance its pharmacokinetic profile compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR) Insights
- Furan-2-yl Methanone Core: Critical for PTK inhibition, as demonstrated by compounds 4a and 8c .
- Diazaspiro[4.5]decane System : Likely restricts rotational freedom, improving target engagement compared to flexible analogs.
- Fluorine Substitution : Expected to enhance lipophilicity and metabolic resistance, akin to fluorinated pharmaceuticals in .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for spiro-diazaspiro compounds with fluorinated and furan moieties?
- Methodology : The synthesis of structurally similar spiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanones) often involves:
- Step 1 : Activation of the spirocyclic amine using NaH or Boc₂O in anhydrous THF or dichloromethane under inert gas (Ar/N₂) .
- Step 2 : Coupling with a furan-containing acyl chloride (e.g., 4-iodobenzoyl chloride) via nucleophilic acyl substitution .
- Step 3 : Purification via silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm spirocyclic geometry and fluorination at C10. Fluorine’s electronegativity causes distinct splitting patterns in adjacent protons .
- Mass Spectrometry : High-resolution MS (e.g., NIST databases) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of spiro conformation, as demonstrated for analogs like 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]decan-2-en-10-one .
Advanced Research Questions
Q. How do reaction conditions (solvent, base) influence the yield of fluorinated spiro compounds?
- Experimental Design :
- Base Selection : NaH in THF (60% dispersion) provides higher yields for moisture-sensitive reactions compared to K₂CO₃ in acetone, but introduces safety risks .
- Solvent Effects : Anhydrous THF minimizes side reactions (e.g., hydrolysis), while dichloromethane enhances solubility of aromatic intermediates .
Q. What strategies mitigate degradation of organic compounds like this methanone during long-term storage?
- Methodology :
- Stabilization : Store at –20°C under argon to prevent oxidation of the furan ring and fluorinated spiro core .
- Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed furan derivatives) over time .
- Key Finding : Organic degradation rates increase by 15–30% at room temperature over 9 hours, emphasizing the need for continuous cooling .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Docking Studies : Use software like Discovery Studio to simulate interactions with enzyme targets (e.g., Pfmrk kinase inhibitors) .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity using a library of 2-arylbenzofuran analogs .
Q. What analytical techniques resolve contradictions in spectral data for spiro compounds?
- Case Study : Discrepancies in -NMR chemical shifts (Δδ > 1 ppm) between synthetic batches can arise from:
- Impurity Profile : Trace solvents (e.g., residual THF) alter shielding effects. Use HSQC and DEPT-135 to identify contaminants .
- Tautomerism : Spiro ring puckering may create multiple conformers. Variable-temperature NMR (–40°C to 25°C) stabilizes dominant forms .
Methodological Recommendations
- Synthesis : Prioritize Boc-protected intermediates for improved stability during multi-step reactions .
- Characterization : Combine LC-MS (NIST-validated) with 2D NMR to address spectral ambiguities .
- Bioactivity Screening : Use fluorescent assays (e.g., MDPF-based labeling) for high-throughput analysis of enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
